Janthitrem A

概要

説明

ジャンシトレムAは、Penicillium janthinellum菌が生産する蛍光性震顫毒素ですジャンシトレムAは、その類似体であるジャンシトレムBおよびジャンシトレムCと共に、家畜に影響を与える神経障害であるライグラススタッガーの原因となる主要な物質として同定されています .

作用機序

ジャンシトレムAは、中枢神経系の神経伝達物質放出メカニズムを妨げることでその効果を発揮します。それは、脳内の主要な抑制性神経伝達物質であるγ-アミノ酪酸(GABA)受容体を標的としています。 これらの受容体に結合することで、ジャンシトレムAは正常な神経伝達を阻害し、震顫やその他の神経学的症状を引き起こします .

6. 類似の化合物との比較

ジャンシトレムAは、ロリトレムB、パキシリン、ペニトレムAなどの化合物を含む、より広いクラスのインドールジテルペンに属しています。これらの化合物は共通の構造コアを共有していますが、官能基と生物活性が異なります。

ロリトレムB: 強力な震顫作用とライグラススタッガーにおける役割で知られています。

パキシリン: 神経毒性を示し、カリウムチャネルブロッカーを研究するために使用されます。

ペニトレムA: 強い震顫作用があり、神経伝達物質放出メカニズムに関する研究に使用されます。

ジャンシトレムAは、エポキシ基の存在など、特定の構造的特徴により、他の同様の化合物と比較して震顫作用が強くなっている点が特徴です .

生化学分析

Biochemical Properties

Janthitrem A interacts with various biomolecules, primarily affecting the nervous system. It is thought to inhibit gamma-aminobutyric acid (GABA) receptors, both pre- and postsynaptic, as well as inhibit transmitter breakdown at the GABA-T receptors . This would initially increase neurotransmitter levels, potentiating the GABA-induced chloride current, then lead to decreased levels of neurotransmitter in the synapse .

Cellular Effects

This compound has been found to have significant effects on cells. It induces tremors in mice and decreases the time to fall from the rotarod when administered at a dose of 4 mg/kg . It also reduces weight gain and food consumption in certain insect larvae . In vitro studies have shown that this compound has antiproliferative, anti-haptotactic (cell migration inhibitory) and anti-invasive activities against human breast cancer cell lines .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with GABA receptors. By inhibiting these receptors and the breakdown of the transmitter at the GABA-T receptors, this compound affects the neurotransmitter levels in the synapse .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings. For instance, AR37-infected ryegrass grown at high temperature was found to contain higher concentrations of epoxy-janthitrem, which when fed to porina larvae had a strong anti-feedant effect and reduced larval survival .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It causes severe sustained tremors in mice when given intraperitoneally at a dose of 1 mg/kg . In sheep, it causes similar effects when given intravenously at a dose of only 20 µg/kg .

Metabolic Pathways

This compound is part of the indole-diterpenes class of compounds, which are biosynthesized by a select group of ascomycetous fungi. These compounds all have a common structural core comprised of a cyclic diterpene skeleton derived from geranylgeranyl diphosphate (GGPP) and an indole moiety derived from tryptophan .

Transport and Distribution

While specific transporters or binding proteins for this compound have not been identified, it is known that major facilitator superfamily transporters and sugar transporters are abundant in Penicillium janthinellum, which probably aid in the uptake of oligosaccharide inducers of cellulase .

Subcellular Localization

Given its effects on the nervous system, it is likely that it is localized to areas where it can interact with GABA receptors .

準備方法

合成経路と反応条件: ジャンシトレムAの合成には、特定の条件下でのPenicillium janthinellumの培養が含まれます。この菌は栄養豊富な培地で培養され、マイコトキシンは有機溶媒を使用して抽出されます。 次に、粗抽出物は、高速液体クロマトグラフィー(HPLC)などのクロマトグラフィー技術を使用して精製され、ジャンシトレムAが単離されます .

化学反応の分析

反応の種類: ジャンシトレムAは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、その構造活性相関を研究し、生物活性が増強された誘導体を開発するために不可欠です。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムまたは過酸化水素などの一般的な酸化剤を使用して、ジャンシトレムAを酸化することができます。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して、分子内の特定の官能基を還元します。

置換: 水酸化ナトリウムまたはシアン化カリウムなどの試薬を使用して、求核置換反応を行うことができます。

形成される主な生成物: これらの反応から形成される主な生成物には、ジャンシトレムAのさまざまな酸化、還元、および置換誘導体が含まれ、それらは生物活性の変化について研究されています .

4. 科学研究への応用

ジャンシトレムAは、特に化学、生物学、医学の分野で、いくつかの科学研究への応用があります。

化学: インドールジテルペンの構造活性相関を研究し、特性が改善された合成類似体を開発するためのモデル化合物として役立ちます。

生物学: ジャンシトレムAは、震顫毒素が神経系に与える影響を研究し、家畜におけるライグラススタッガーの根底にあるメカニズムを理解するために使用されます。

医学: ジャンシトレムAに関する研究は、神経疾患を標的とした潜在的な治療薬および農業用途向けの殺虫剤の開発に貢献しています

科学的研究の応用

Janthitrem A has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Chemistry: It serves as a model compound for studying the structure-activity relationship of indole-diterpenes and for developing synthetic analogs with improved properties.

Biology: this compound is used to study the effects of tremorgenic mycotoxins on the nervous system and to understand the mechanisms underlying ryegrass staggers in livestock.

Medicine: Research on this compound contributes to the development of potential therapeutic agents targeting neurological disorders and insecticidal compounds for agricultural use

類似化合物との比較

Janthitrem A is part of a broader class of indole-diterpenes, which includes compounds such as lolitrem B, paxilline, and penitrem A. These compounds share a common structural core but differ in their functional groups and biological activities:

Lolitrem B: Known for its potent tremorgenic effects and its role in ryegrass staggers.

Paxilline: Exhibits neurotoxic effects and is used to study potassium channel blockers.

Penitrem A: Highly tremorgenic and used in research on neurotransmitter release mechanisms.

This compound is unique due to its specific structural features, such as the presence of an epoxy group, which enhances its tremorgenic potency compared to other similar compounds .

特性

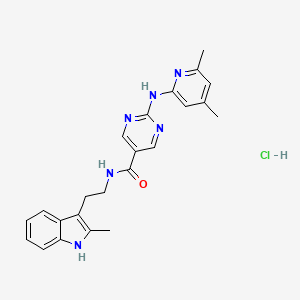

IUPAC Name |

(2S,3R,6S,8R,9S,10R,12S,13S,16S,22S,23R)-2,3,24,24,26,26-hexamethyl-8-prop-1-en-2-yl-7,11,25-trioxa-32-azanonacyclo[16.14.0.02,16.03,13.06,12.010,12.019,31.021,29.023,28]dotriaconta-1(18),19,21(29),27,30-pentaene-9,13,22-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H47NO6/c1-17(2)29-28(40)31-37(43-31)25(42-29)10-11-34(7)35(8)18(9-12-36(34,37)41)13-22-20-14-21-19(15-24(20)38-30(22)35)23-16-32(3,4)44-33(5,6)26(23)27(21)39/h14-16,18,25-29,31,38-41H,1,9-13H2,2-8H3/t18-,25-,26+,27+,28-,29+,31+,34+,35+,36-,37-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHNJCSDFBNOBNM-MUVGSFBYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1C(C2C3(O2)C(O1)CCC4(C3(CCC5C4(C6=C(C5)C7=CC8=C(C=C7N6)C9=CC(OC(C9C8O)(C)C)(C)C)C)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1[C@@H]([C@@H]2[C@@]3(O2)[C@@H](O1)CC[C@]4([C@]3(CC[C@@H]5[C@@]4(C6=C(C5)C7=CC8=C(C=C7N6)C9=CC(OC([C@H]9[C@@H]8O)(C)C)(C)C)C)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H47NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

601.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Janthitrem A and where is it found?

A1: this compound is an epoxy-janthitrem, a type of indole-diterpene mycotoxin primarily produced by certain fungal species. It was first isolated from Penicillium janthinellum cultures obtained from ryegrass pastures. [, ] These pastures were associated with outbreaks of ryegrass staggers in sheep. [] Epoxy-janthitrems have also been found in some Epichloë endophytes, which form symbiotic relationships with grasses like perennial ryegrass. [, , , ]

Q2: How does this compound affect insects?

A2: this compound, along with Janthitrem B, has demonstrated anti-insect activity. Studies using porina larvae (Wiseana cervinata) found that both compounds induce tremors and negatively impact the larvae's weight gain and food consumption. [] This suggests that epoxy-janthitrems, including this compound, likely play a role in the protective effects observed in endophyte-infected grasses against insect herbivores. [, ]

Q3: How potent is this compound compared to other tremorgenic toxins?

A3: While both this compound and Janthitrem B induce tremors in insects, this compound has been observed to exhibit greater potency. [] In studies examining sheep grazing on pastures containing either epoxy-janthitrems or lolitrem B (another tremorgenic mycotoxin), the signs of ryegrass staggers were less severe in sheep grazing on pastures containing epoxy-janthitrems. [] This suggests that epoxy-janthitrems, including this compound, might be less potent tremorgens compared to lolitrem B.

Q4: Does temperature affect the production of this compound in plants?

A4: Yes, temperature significantly affects the production of epoxy-janthitrems, including this compound, in endophyte-infected plants. Studies have shown that when perennial ryegrass infected with the AR37 endophyte (an epoxy-janthitrem producer) is grown at a constant low temperature (7°C) for an extended period, the in planta concentrations of epoxy-janthitrems are significantly reduced compared to plants grown at higher temperatures (20°C). [, ]

Q5: Are there any differences in this compound production between different ryegrass species?

A5: Slight differences in epoxy-janthitrem concentrations have been observed between perennial ryegrass (Lolium perenne) and Italian ryegrass (Lolium multiflorum) infected with the AR37 endophyte. Research suggests that Italian ryegrass tends to have slightly lower concentrations of epoxy-janthitrems compared to perennial ryegrass when grown under the same conditions. []

Q6: Where do epoxy-janthitrems accumulate within the ryegrass plant?

A6: Epoxy-janthitrems, including this compound, have been found to accumulate at higher concentrations in the pseudostems (lower stem) compared to the leaves of perennial ryegrass infected with the AR37 endophyte. [] Further research has shown that epoxy-janthitrem I, a related compound, is more evenly distributed between shoots and roots compared to other alkaloids like peramine, terpendole E, terpendole C, and lolitrem B, which are primarily found in shoots. []

Q7: What is the chemical structure of this compound?

A7: this compound is a complex molecule, and its complete structural elucidation was achieved through extensive NMR and mass spectral analysis. It is an 11,12-epoxyjanthitrem B, characterized by the presence of an epoxide group at the 11,12 position of the Janthitrem B molecule. []

Q8: Are there alternative endophytes that provide insect control without producing this compound or other potentially harmful alkaloids?

A10: Yes, researchers are actively investigating and developing novel endophyte strains with desirable alkaloid profiles to minimize potential risks to livestock while maintaining beneficial properties like insect control. [] One example is the AR1 endophyte, which produces peramine, an alkaloid with insect deterrent properties but without the tremorgenic effects associated with epoxy-janthitrems or lolitrems. [, ] This strain has shown promising results in providing comparable insect control benefits to AR37 without inducing ryegrass staggers in grazing animals. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dihydroxy-1-[(1R)-1-(hydroxymethyl)-2-phenylethyl]-2-methyl-pyridinium](/img/structure/B3025876.png)

![Ethanone, 1-[5-(hydroxymethyl)-1H-imidazol-2-yl]-](/img/structure/B3025877.png)

![4-[[1-[2-(diethylamino)ethyl]-5-nitro-1H-benzimidazol-2-yl]methyl]-phenol](/img/structure/B3025878.png)

![Adenosine, 5'-[(3-amino-3-carboxypropyl)sulfonyl]-5'-deoxy-, (S)-](/img/structure/B3025885.png)

![hexadecanoic-13,13,14,14,15,15,16,16,16-d9 acid, (2S)-3-hydroxy-2-[(1-oxohexadecyl)oxy]propyl ester](/img/structure/B3025886.png)

![2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-Decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-3-methyl-5,6-bis(trideuteriomethoxy)cyclohexa-2,5-diene-1,4-dione](/img/structure/B3025888.png)

![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-propan-2-ylhept-5-enamide](/img/structure/B3025889.png)

![2-[5-[[10-(2-ethylhexyl)-10H-phenothiazin-3-yl]methylene]-4-oxo-3-phenyl-2-thiazolidinylidene]-propanedinitrile](/img/structure/B3025890.png)